molecular formula C14H18N4O2 B1677490 Ormetoprim CAS No. 6981-18-6

Ormetoprim

Cat. No.: B1677490
CAS No.: 6981-18-6
M. Wt: 274.32 g/mol
InChI Key: KEEYRKYKLYARHO-UHFFFAOYSA-N
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Description

Ormetoprim is an antibiotic used in veterinary medicine. It is typically used in combination with sulfadimethoxine and is used in the poultry and aquaculture industries . This compound, like other diaminopyrimidines such as trimethoprim, inhibits the reduction of dihydrofolic acid to tetrahydrofolic acid by bacterial cells .


Molecular Structure Analysis

This compound has a molecular formula of C14H18N4O2 and a molecular weight of 274.32 .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C14H18N4O2 and a molecular weight of 274.32 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Photodegradation in Aquaculture

Ormetoprim (OMP) is used in freshwater aquaculture in the United States to prevent the spread of disease. Research has shown its photodegradation behavior in the presence of dissolved organic matter (DOM), revealing that DOM significantly increases the phototransformation of OMP, especially the fulvic acid fraction from eutrophic aquaculture ponds and streams (Guerard & Chin, 2012).

Tissue Distribution and Renal Excretion in Aquatic Species

A study on the tissue disposition and renal excretion of this compound in channel catfish (Ictalurus punctatus) after oral and intravascular administration showed widespread tissue distribution, particularly in the liver, kidneys, and spleen. This study is significant for understanding this compound's behavior in aquatic species (Plakas et al., 1990).

Coccidiosis Prevention in Domestic Dogs and Captive Coyotes

This compound, in combination with sulfadimethoxine, was evaluated as a coccidiostat in young dogs and coyotes with induced coccidiosis. The combination proved highly effective against Isospora spp infections in dogs, marking a significant contribution to veterinary medicine (Mr & Foreyt, 1985).

Environmental Stability

Studies have demonstrated the environmental stability of this compound under various conditions. It was found to be stable at different salinities and pH levels for over a year, indicating its potential long-term environmental impact (Bakal & Stoskopf, 2001).

Use in Chemotherapy for Cultured Eels

This compound was part of a therapeutic regimen evaluated against drug-resistant strains of Edwardsiella tarda in cultured eels. This highlights its importance in the aquaculture industry, particularly in combating drug-resistant bacterial strains (Aoki et al., 1989).

Mechanism of Action

Target of Action

Ormetoprim, like other diaminopyrimidines such as trimethoprim, primarily targets bacterial cells . The primary target of this compound within these cells is the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of tetrahydrofolic acid (THF), a compound necessary for the biosynthesis of bacterial nucleic acids and proteins .

Mode of Action

This compound acts as a reversible inhibitor of DHFR . By binding to the active site of this enzyme, this compound prevents the reduction of dihydrofolic acid to tetrahydrofolic acid . This inhibition disrupts the synthesis of bacterial DNA and proteins, thereby inhibiting bacterial growth and survival .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting DHFR, this compound disrupts the conversion of dihydrofolic acid to tetrahydrofolic acid, a key step in this pathway . This disruption prevents the synthesis of bacterial DNA and proteins, leading to inhibited bacterial growth and survival .

Pharmacokinetics

The pharmacokinetics of trimethoprim, a structurally similar compound, may provide some insight. Trimethoprim achieves steady-state concentrations after approximately 3 days of repeat administration . Average peak serum concentrations of approximately 1 µg/mL are achieved within 1 to 4 hours following the administration of a single 100mg dose .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth and survival . By disrupting the folic acid synthesis pathway, this compound prevents the synthesis of bacterial DNA and proteins. This leads to inhibited bacterial growth and survival, effectively treating bacterial infections .

Action Environment

This compound is used in various environments, including veterinary medicine and aquaculture . Environmental factors, such as the presence of other antibiotics, can influence the efficacy and stability of this compound . For example, this compound is often used in combination with sulfadimethoxine, which can enhance its antimicrobial activity . The misuse of antibiotics in environments like aquaculture can contribute to the development of antibiotic resistance .

Safety and Hazards

Ormetoprim is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

A study investigated the residue depletion profile of sulfadimethoxine (SDM) and Ormetoprim (OMP) in Nile tilapia after oral administration . The study aimed to estimate a minimum withdrawal period. The medicated feed used was prepared and analyzed to ensure suitability for animal treatment and prevent environmental contamination . This suggests that future research may focus on understanding the impact of this compound on aquatic life and developing methods to minimize its environmental impact.

Biochemical Analysis

Biochemical Properties

Ormetoprim plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase. This enzyme is responsible for the NADPH-dependent reduction of dihydrofolate to tetrahydrofolate, a critical step in folic acid production. By inhibiting this enzyme, this compound disrupts the synthesis of folic acid, which is essential for the production of nucleic acids in bacteria . This inhibition is particularly effective when this compound is used in combination with sulfadimethoxine, as it blocks two sequential steps in the folic acid metabolism pathway .

Cellular Effects

This compound affects various types of cells and cellular processes. In bacterial cells, it inhibits the synthesis of folic acid, leading to a decrease in nucleic acid production and, consequently, cell division. This inhibition can also affect cell signaling pathways and gene expression by limiting the availability of folate coenzymes . In mammalian cells, this compound has a much lower affinity for dihydrofolate reductase, making it less toxic to these cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This binding interaction is highly specific and results in the inhibition of folic acid synthesis in bacterial cells . The combination of this compound with sulfadimethoxine enhances this effect by blocking two sequential steps in the folic acid metabolism pathway, leading to a more potent antibacterial action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is relatively high, and it maintains its antibacterial activity for extended periods. Degradation can occur under certain conditions, such as exposure to light or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on bacterial populations, reducing their ability to synthesize folic acid and replicate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects can occur, including gastrointestinal disturbances and potential impacts on liver and kidney function . The optimal dosage of this compound in combination with sulfadimethoxine has been found to be a 5:1 ratio, which maximizes its antibacterial efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis. It inhibits dihydrofolate reductase, preventing the conversion of dihydrofolate to tetrahydrofolate. This inhibition disrupts the production of nucleic acids and other folate-dependent processes in bacterial cells . This compound is metabolized in the liver and excreted primarily through the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. In bacterial cells, this compound accumulates in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . In mammalian cells, the distribution of this compound is more limited due to its lower affinity for mammalian dihydrofolate reductase .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm of bacterial cells, where it inhibits dihydrofolate reductase. This localization is facilitated by the compound’s ability to diffuse across cell membranes and bind to its target enzyme . In mammalian cells, this compound’s activity is limited due to its lower affinity for the mammalian form of dihydrofolate reductase, resulting in minimal subcellular localization .

Properties

IUPAC Name

5-[(4,5-dimethoxy-2-methylphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-8-4-11(19-2)12(20-3)6-9(8)5-10-7-17-14(16)18-13(10)15/h4,6-7H,5H2,1-3H3,(H4,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEYRKYKLYARHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC2=CN=C(N=C2N)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046689
Record name Ormetoprim
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Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6981-18-6
Record name Ormetoprim
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Record name Ormetoprim [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORMETOPRIM
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Record name Ormetoprim
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Record name Ormetoprim
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Synthesis routes and methods I

Procedure details

A solution of α-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile (3.9 g, 0.01 mol) and an equivalent amount of potassium hydroxide in ethanol (70 ml) was heated at reflux for one hour. A solution of guanidine (0.035 mol) in ethanol (50 ml) was added, and reflux was resumed. Ethanol was boiled off until the reaction temperature reached 85° C. After 20 hours at reflux the mixture was allowed to cool, and the product was filtered and washed with ethanol giving 2.57 g (94%) of nearly white solid. After purification as described in Example 5, the product was dried under reduced pressure giving a white solid, m.p. 231°-233° C.
Name
α-carbethoxy-α-diethoxymethyl-β-(4,5-dimethoxy-2-methylphenyl)propionitrile
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3.9 g
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50 mL
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Synthesis routes and methods II

Procedure details

In step 2, 3-(4,5-dimethoxy-2-methyl-phenyl)-2-methoxymethyl-acrylonitrile and sodium methoxide were dissolved in dry DMSO and stirred for 3.5 hours at 85° C. under nitrogen. Guanidine carbonate was then added to the stirring solution, after which the temperature was raised to 125° C. for three hours, during which methanol removed via a Dean-Stark trap. The solution was cooled to room temperature, diluted with water, and the crude filtrate was recrystallized in DMF to yield 5-(4,5-dimethoxy-2-methyl-benzyl)-pyrimidine-2,4-diamine as a white solid. Mp: 232° C. Mass Spec (M+H): 275.
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3-(4,5-dimethoxy-2-methyl-phenyl)-2-methoxymethyl-acrylonitrile
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sodium methoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ormetoprim
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Ormetoprim
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Ormetoprim
Reactant of Route 4
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Ormetoprim
Customer
Q & A

Q1: What is the mechanism of action of Ormetoprim?

A1: this compound acts as a selective inhibitor of bacterial dihydrofolate reductase (DHFR), a key enzyme in the folic acid pathway responsible for synthesizing tetrahydrofolic acid. Tetrahydrofolic acid is essential for bacterial DNA synthesis. By inhibiting DHFR, this compound disrupts this pathway, ultimately leading to the inhibition of bacterial growth and proliferation. []

Q2: How does this compound's mechanism differ from Sulfonamides?

A2: While this compound targets dihydrofolate reductase, Sulfonamides inhibit another enzyme in the folic acid pathway called dihydropteroate synthetase. This dual inhibition of the folic acid pathway at two different steps creates a synergistic effect, enhancing the overall antibacterial activity. [, , ]

Q3: What are the downstream effects of this compound on bacterial cells?

A3: By inhibiting DNA synthesis, this compound causes a cascade of events in bacterial cells, including impaired cell division, reduced protein synthesis, and ultimately, cell death. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H18N4O3, and its molecular weight is 290.32 g/mol. []

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not delve into detailed spectroscopic data, it's worth noting that techniques like NMR, IR, and Mass Spectrometry are commonly employed for structural characterization of compounds like this compound.

Q6: How stable is this compound in feed?

A6: Research indicates that incorporating this compound and Sulfadimethoxine into fish feed using a gelatin coating process enhances stability and prevents leaching into the water. [] This highlights the importance of formulation strategies for maintaining drug stability and efficacy in feed applications.

Q7: How is this compound absorbed and distributed in the body?

A7: this compound exhibits good oral bioavailability in various species, including catfish [], striped bass [], and rainbow trout []. Studies in cattle demonstrate that this compound is widely distributed in the body, reaching high concentrations in tissues like the liver, kidneys, and tears. []

Q8: What is the elimination half-life of this compound?

A8: The elimination half-life of this compound varies depending on the species and route of administration. For instance, in hybrid striped bass, the half-life was found to be 7.5 hours after intraperitoneal administration and 3.9 hours after oral administration. []

Q9: What types of bacterial infections is this compound effective against?

A9: this compound, often in combination with Sulfadimethoxine, exhibits in vitro and in vivo efficacy against a range of bacterial pathogens. Research shows effectiveness against Edwardsiella ictaluri and Aeromonas salmonicida in fish [, ], Pasteurella multocida in poultry [, , ], and Isospora spp. in dogs and coyotes. [, ]

Q10: How is the efficacy of this compound evaluated in laboratory settings?

A10: In vitro efficacy is typically assessed using techniques like minimum inhibitory concentration (MIC) determination and disc diffusion assays. [, ] In vivo efficacy is evaluated using animal models, where animals are experimentally infected with specific pathogens and then treated with different doses of this compound to assess its ability to control or eliminate the infection. [, , , ]

Q11: Are there documented cases of bacterial resistance to this compound?

A11: Yes, while generally effective, resistance to this compound, often in combination with Sulfadimethoxine, has been reported. A study investigating Aeromonas salmonicida isolates revealed varying susceptibility patterns to this compound-Sulfadimethoxine, highlighting the emergence of resistance. [] Continuous monitoring of resistance development is crucial for ensuring the long-term efficacy of this compound.

Q12: What analytical methods are used to quantify this compound in biological samples?

A12: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) and tandem mass spectrometry (MS/MS), is frequently employed for quantifying this compound in biological samples like fish fillets, chicken eggs, and animal tissues. [, , ] These methods offer high sensitivity and selectivity, enabling accurate residue monitoring.

Q13: What is the environmental fate of this compound?

A13: Studies have explored the fate and transport of this compound in soil, demonstrating its potential to leach into water sources. [, ] Additionally, research indicates that this compound can undergo photodegradation in the presence of dissolved organic matter. [] These findings underscore the importance of responsible this compound use and disposal to minimize environmental contamination.

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